2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Descripción

Structural Features and Nomenclature of Tetrahydroquinoline Carboxylic Acid Derivatives

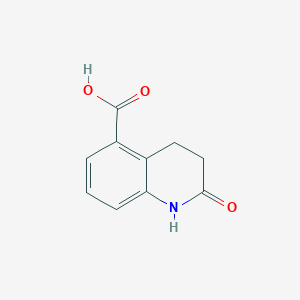

The structural architecture of this compound exemplifies the complexity and versatility inherent in heterocyclic organic compounds. The compound possesses a molecular formula of C₁₀H₉NO₃ and exhibits a molecular weight of 191.18 grams per mole, as documented in comprehensive chemical databases. The systematic nomenclature reflects the precise positioning of functional groups within the tetrahydroquinoline framework, where the numbering system follows established International Union of Pure and Applied Chemistry conventions for quinoline derivatives. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CC(=O)NC2=CC=CC(=C21)C(=O)O, which clearly delineates the connectivity pattern of atoms within the molecular framework.

The tetrahydroquinoline core structure represents a partially saturated quinoline system, where the pyridine-like ring maintains its aromatic character while the fused six-membered ring contains saturated carbon centers. This partial saturation creates a unique three-dimensional molecular geometry that influences both the chemical reactivity and physical properties of the compound. The positioning of the carbonyl group at the 2-position introduces a lactam functionality, which significantly impacts the electronic distribution throughout the molecule and creates opportunities for hydrogen bonding interactions. The carboxylic acid group located at the 5-position provides additional functionality that can participate in various chemical transformations and intermolecular interactions.

Comprehensive physical property analysis reveals that this compound exhibits distinctive characteristics that reflect its molecular structure. The compound demonstrates a melting point range of 309-311 degrees Celsius, indicating substantial intermolecular forces that contribute to its solid-state stability. Theoretical calculations predict a boiling point of approximately 450.7 degrees Celsius with a margin of error of 45.0 degrees, while the predicted density is calculated to be 1.352 grams per cubic centimeter with an uncertainty of 0.06 grams per cubic centimeter. These physical properties align with expectations for compounds containing both aromatic and heteroatomic components, where hydrogen bonding and dipolar interactions contribute to enhanced intermolecular attractions.

The nomenclature of tetrahydroquinoline carboxylic acid derivatives follows systematic naming conventions that accommodate the diverse structural variations possible within this chemical family. Alternative naming systems may refer to the compound as 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid, emphasizing the specific hydrogenation pattern and the locants of the functional groups. The International Chemical Identifier provides a standardized representation as InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14), which encodes the complete structural information in a machine-readable format that facilitates database searches and computational analysis.

The structural features of this compound position it within a broader class of bioactive molecules that have demonstrated significant potential in pharmaceutical applications. The tetrahydroquinoline scaffold represents one of the most important simple nitrogen heterocycles, being widespread in nature and present in a broad variety of pharmacologically active compounds. The combination of the lactam functionality with the carboxylic acid group creates multiple sites for potential biological interactions, while the partially saturated ring system provides conformational flexibility that can enhance binding affinity to biological targets.

Historical Context and Discovery in Heterocyclic Chemistry

The historical development of quinoline chemistry traces its origins to the nineteenth century, when fundamental discoveries laid the groundwork for understanding nitrogen-containing aromatic heterocycles. The parent quinoline compound was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially termed the compound "leukol," meaning "white oil" in Greek. This pioneering work established quinoline as one of the earliest characterized heterocyclic compounds and opened new avenues for investigating nitrogen-containing aromatic systems. Runge's discovery emerged from systematic investigations of coal tar components, which served as a rich source of aromatic compounds that would later prove essential for the development of synthetic organic chemistry.

The subsequent development of quinoline chemistry involved contributions from multiple researchers who expanded understanding of this heterocyclic system. In 1842, French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he called "Chinoilin" or "Chinolein". Initially, the compounds isolated by Runge and Gerhardt appeared to be distinct isomers due to differences in their chemical behavior. However, German chemist August Hoffmann eventually recognized that these apparent differences resulted from the presence of contaminants, and that both preparations yielded identical quinoline molecules. This clarification represented an important early example of the challenges associated with characterizing heterocyclic compounds before the development of modern analytical techniques.

The evolution of tetrahydroquinoline chemistry built upon these foundational discoveries in quinoline research. Coal tar remained the principal source of commercial quinoline throughout the nineteenth and early twentieth centuries, providing the raw material necessary for systematic investigations of quinoline derivatives and their reduced analogs. The development of synthetic methodologies for accessing tetrahydroquinoline compounds emerged from efforts to modify quinoline structures and explore the chemical consequences of partial ring saturation. These investigations revealed that tetrahydroquinoline derivatives exhibited distinctive properties compared to their fully aromatic counterparts, including altered electronic characteristics and enhanced conformational flexibility.

Research into tetrahydroquinoline carboxylic acid derivatives represents a more recent development within the broader context of heterocyclic chemistry. The systematic exploration of functionalized tetrahydroquinolines gained momentum during the twentieth century as synthetic organic chemistry matured and analytical techniques became more sophisticated. The specific compound this compound emerged from targeted synthetic efforts aimed at incorporating both carbonyl and carboxylic acid functionalities into the tetrahydroquinoline framework. The development of reliable synthetic routes to this compound required advances in synthetic methodology that could accommodate the multiple functional groups while maintaining the integrity of the heterocyclic core structure.

The recognition of tetrahydroquinoline derivatives as important pharmaceutical scaffolds provided additional impetus for research into compounds such as this compound. The tetrahydroquinoline scaffold has been identified as one of the most important simple nitrogen heterocycles due to its widespread occurrence in nature and presence in numerous pharmacologically active compounds. This recognition led to systematic investigations of tetrahydroquinoline derivatives with various substitution patterns, including compounds bearing carboxylic acid functionalities that could serve as starting materials for further chemical modifications or as bioactive agents in their own right.

Contemporary research in tetrahydroquinoline chemistry has benefited from advances in synthetic methodology, including the development of atom-economical synthetic approaches such as borrowing hydrogen methodology. Recent investigations have demonstrated straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-aminobenzyl alcohols and simple secondary alcohols, utilizing manganese-based catalytic systems that provide atom-efficient pathways with water as the only byproduct. These methodological advances have facilitated access to diverse tetrahydroquinoline derivatives, including compounds with specific substitution patterns such as those found in this compound.

The historical trajectory of heterocyclic chemistry research has consistently demonstrated the importance of nitrogen-containing ring systems in both natural products and synthetic pharmaceuticals. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in natural sources, highlighting the prevalence and significance of these structural motifs in biological systems. The development of this compound and related compounds represents a continuation of this historical trend, where systematic investigation of heterocyclic structures leads to the discovery of compounds with potential applications in diverse fields including medicinal chemistry, materials science, and synthetic organic chemistry.

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBGMTCJGXSBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531413 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88371-29-3 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lewis Acid-Mediated Cyclization of N-(4-Substituted-Benzoyl)-3-chloropropionylamide

A prominent method described in Japanese patent JP2000229944A involves the synthesis of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, a close analogue of the target compound, by cyclizing N-(4-substituted-benzo)-3-chloropropionylamide using Lewis acids such as aluminum chloride.

- Starting materials: N-(4-methoxybenzoyl)-3-chloropropionylamide is prepared by reacting 4-methoxyaniline with 3-chloropropionyl chloride in ethyl acetate under nitrogen atmosphere.

- Cyclization: The amide is reacted with 3-5 mol equivalents of aluminum chloride in a high boiling solvent (e.g., decahydronaphthalene) at 150 °C for 8 hours.

- Workup: The reaction mixture is cooled, quenched with water and chloroform, stirred vigorously, filtered, and washed to isolate the tetrahydroquinoline product.

- The method affords 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline in yields of about 90-95%.

- The product is characterized by melting point (235-237 °C), IR spectroscopy (notable NH, OH, and C=O stretches), and ^1H NMR signals consistent with the tetrahydroquinoline ring system.

This method can be adapted for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid by appropriate substitution and further oxidation or hydrolysis steps to introduce the carboxylic acid group at the 5-position.

Cyclization via Reaction of Homophthalic Anhydride and Imines

Another synthetic strategy, relevant for preparing tetrahydroquinoline and isoquinoline derivatives bearing carboxylic acid groups, involves the reaction of homophthalic anhydride with imines to form the heterocyclic ring and introduce the carboxyl functionality in a single step.

- Reaction of homophthalic anhydride with imines in boiling toluene or 1,2-dichloroethane leads to ring closure forming tetrahydroquinoline derivatives with carboxylic acid substituents.

- The reaction is stereoselective, favoring the trans-isomer of the acid when performed at elevated temperatures.

- The crude acid product can be purified by dissolution in dilute sodium hydroxide to facilitate isomer conversion and isolation.

- Subsequent transformations, such as amidation using coupling agents like N,N’-diisopropylcarbodiimide, allow for further functionalization.

- The yields of the trans-isomer acid are reported around 75%.

- Attempts to convert the acid directly to carboxamides using thionyl chloride led to side reactions and darkening of the reaction mixture, indicating the need for milder coupling conditions.

This approach provides a versatile platform for synthesizing this compound and analogues with various substitutions and stereochemistry control.

Multi-Step Synthesis of 2-Oxo-1,2-dihydroquinoline Derivatives

Research articles focusing on 2-oxo-1,2-dihydroquinoline derivatives provide insights into multi-step synthetic routes that can be adapted for the 5-carboxylic acid derivative.

- Starting from quinoline or related heterocycles, functional group transformations including oxidation and carboxylation are employed.

- The synthetic route involves amide formation, cyclization, and introduction of oxo and carboxyl groups.

- Characterization by spectroscopy and crystallography confirms the structure and purity of the prepared compounds.

While specific details for the 5-carboxylic acid are less explicit, these methods contribute to the overall understanding of synthetic flexibility for the tetrahydroquinoline scaffold.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lewis Acid Cyclization (Patent JP2000229944A) | N-(4-methoxybenzoyl)-3-chloropropionylamide | Aluminum chloride (3-5 mol eq) | 150 °C, 8 h, decahydronaphthalene solvent | 90-95 | High yield; requires careful temperature control; product isolation by filtration |

| Homophthalic Anhydride + Imines (Literature synthesis) | Homophthalic anhydride, imines | Toluene or 1,2-dichloroethane solvent | Reflux or room temp, 45 min to several hours | ~75 (trans-isomer) | Stereoselective; mild conditions; further functionalization possible |

| Multi-step synthesis (Research articles) | Quinoline derivatives | Various oxidants, coupling agents | Multiple steps, variable | Variable | Allows diverse substitutions; requires multi-step optimization |

Research Findings and Notes

- The Lewis acid-mediated cyclization method is well-documented and provides a robust route to tetrahydroquinoline cores with high yields and purity. It is suitable for scale-up and industrial applications.

- The homophthalic anhydride and imine approach offers stereochemical control and simultaneous ring closure and carboxyl group introduction, which is advantageous for synthesizing functionalized derivatives.

- Attempts to directly convert the carboxylic acid to amides using harsh reagents like thionyl chloride may lead to side reactions; coupling agents such as carbodiimides are preferred for amidation steps.

- Spectroscopic and crystallographic analyses confirm the structural integrity of the synthesized compounds, ensuring the reliability of the synthetic methods.

Análisis De Reacciones Químicas

Cycloaddition Reactions

This compound participates in photochemical [4+2]-cycloadditions due to its conjugated dienophile-like system.

Key findings:

-

Chiral complexing agents (e.g., 1 ) enhance enantioselectivity via substrate association (K<sub>A</sub> = 589 M<sup>−1</sup> at 25°C) .

-

Pressure inversely affects enantiomeric excess (e.g., 68% ee at 0.1 MPa vs. 58% ee at 350 MPa) .

Hydrolysis and Esterification

The carboxylic acid group undergoes typical acid-base transformations, while the ketone enables functionalization.

Key findings:

-

Hydrolysis of ethyl esters (e.g., 2 → 4 ) proceeds via nucleophilic acyl substitution .

-

Hydrazine cyclization yields pyrazolidinone hybrids with IC<sub>50</sub> values <10 µM against breast cancer cells .

N-Dealkylative Cyclization

BF<sub>3</sub>·Et<sub>2</sub>O-mediated reactions enable redox-neutral ring expansion.

Key findings:

-

Hydride shift triggers N-debenzylation, forming stable boronate complexes (detected via <sup>11</sup>B NMR) .

-

Hydrolysis releases the free carboxylic acid without decarboxylation .

Functional Group Transformations

The ketone and carboxylic acid enable diverse derivatization.

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Overview

THQCA has the molecular formula and features a bicyclic structure that contributes to its biological properties. The compound can be synthesized through multiple methods, including cyclization of aniline derivatives and other chemical transformations.

Chemistry

THQCA serves as a building block in synthesizing various heterocyclic compounds and peptidomimetics. Its structural versatility allows for modifications that lead to new compounds with enhanced properties.

Biology

Research indicates that THQCA exhibits potential antioxidant properties and acts as a corrosion inhibitor . Its biological activities have made it a subject of interest in studying its effects on cellular mechanisms.

Medicine

THQCA is being investigated for its therapeutic potential , particularly in treating neurodegenerative disorders and as an adjunct therapy in cancer treatment.

Anticancer Activity

Studies have shown that THQCA derivatives can inhibit NF-κB activity, which is crucial in cancer progression. For example:

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| 6g | NCI-H23 | 0.70 |

| 5e | MDA-MB-231 | 1.40 |

| 6f | PC-3 | 0.90 |

These findings indicate significant cytotoxicity against various cancer cell lines, highlighting THQCA's potential as a chemotherapeutic agent.

Antimicrobial Activity

THQCA has demonstrated antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. Its derivatives have shown efficacy against specific pathogens, warranting further investigation.

Inhibition of NF-κB Activity

A study synthesized various THQCA derivatives to assess their ability to inhibit NF-κB signaling pathways. The most potent derivative (6g) exhibited significant inhibition compared to standard treatments, demonstrating its potential as an anti-inflammatory agent.

ABC Transporter Inhibition

Research focused on THQCA hybrids revealed their ability to inhibit the ABCG2 transporter, implicated in drug resistance in cancer cells. In vitro assays confirmed that certain hybrids effectively inhibited mitoxantrone efflux in HEK293 cells overexpressing ABCG2, enhancing the efficacy of chemotherapy.

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid

- Structure: Features a non-saturated 1,2-dihydroquinoline core with a carboxylic acid at position 3.

- Synthesis: Produced via condensation of 2-aminobenzaldehyde with diethyl malonate under basic conditions, followed by thiourea treatment .

- Key Difference: The lack of full saturation in the quinoline ring and the carboxylic acid position (3 vs. 5) may reduce metabolic stability compared to the tetrahydroquinoline analog .

2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

- Structure: Carboxylic acid at position 4 and a 1,2-dihydroquinoline scaffold.

- Bioactivity : Exhibits potent DPPH radical scavenging activity (antioxidant properties), suggesting a structure-activity relationship (SAR) dependent on substituent position .

- Key Difference : Position 4 substitution may enhance antioxidant efficacy but reduce compatibility with target enzymes requiring specific spatial arrangements .

2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid

- Structure : Methyl group at position 2 instead of a ketone.

Tetrahydroquinoline Derivatives with Carboxylic Acid Substituents

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid

- Similarity : Structural similarity score of 1.00 (identical core; carboxylic acid at position 7) .

Physicochemical Comparison :

Property 5-Carboxylic Acid 7-Carboxylic Acid LogP (consensus) 1.4 1.3 TPSA (Ų) 66.8 66.8 Water Solubility -2.13 (ESOL, logS) -2.05 (ESOL, logS) - Implication : Position 7 substitution marginally improves solubility but may alter binding interactions in biological targets.

2-Oxoindoline-4-carboxylic Acid

- Structure : Indoline core (benzofused five-membered ring) with carboxylic acid at position 4.

- Key Difference : Reduced ring size and altered heterocyclic geometry decrease similarity (score: 0.95) and likely affect pharmacokinetic properties .

Pharmacomodulated Analogs

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure : Ketone at position 4 and carboxylic acid at position 3.

- Synthesis: Prepared via cyclization of 2-(phenylhydrazono)malonic acid with thionyl chloride and titanium tetrachloride .

- Application : Serves as a precursor for antimetabolites and kinase inhibitors, underscoring the impact of ketone positioning on target selectivity .

1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure : Thioxo group at position 4 and pentyl chain at position 1.

- Synthesis : Derived from lithium hydroxide hydrolysis of ester precursors .

Actividad Biológica

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities, which have been explored in various scientific studies. Its structure includes a quinoline core with a carboxylic acid group at the 5-position and a keto group at the 2-position, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions: It has been shown to interact with cholinesterases, enzymes responsible for the hydrolysis of acetylcholine. This interaction can inhibit cholinesterase activity, leading to increased levels of acetylcholine in neuronal synapses, which may have implications for neurodegenerative disorders such as Alzheimer's disease.

- Cellular Effects: The compound influences cell signaling pathways and gene expression. Its modulation of neurotransmission through cholinesterase inhibition suggests potential neuroprotective effects .

- Binding Mechanisms: The molecular mechanism involves binding interactions with target proteins and enzymes. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity: Studies have reported its effectiveness against various pathogens. For instance, related compounds within the tetrahydroquinoline class have demonstrated significant antibiotic properties .

- Anticancer Properties: In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, one study evaluated its effect on MCF-7 breast cancer cells and found promising results in inhibiting cell proliferation .

- Neuroprotective Effects: The inhibition of cholinesterases suggests potential applications in treating neurodegenerative diseases. Research indicates that compounds with similar structures are being investigated for their ability to slow the progression of Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies: A study highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively, supporting its potential as an antibiotic agent .

- Anticancer Activity: In a detailed investigation involving MCF-7 cells, the compound was tested for cytotoxicity using an MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting that it could serve as a lead compound for developing anticancer drugs .

- Neuroprotective Research: A study focusing on the inhibition of cholinesterases showed that this compound could enhance acetylcholine levels in neuronal cultures. This effect is particularly relevant for therapeutic strategies aimed at treating cognitive decline associated with neurodegenerative diseases .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid derivatives?

- Methodological Answer : Derivatives are synthesized via condensation reactions. For example, 4-aroyl-2,4-dioxobutane acids react with 3-amino-5,5-dimethylcyclohex-2-enone under reflux in acetic acid with sodium acetate as a catalyst. This method achieves high yields (70–85%) and is scalable for structural diversification .

Q. How can researchers purify this compound intermediates effectively?

- Methodological Answer : Recrystallization using acetic acid or ethanol is common. Precipitation after cooling the reaction mixture followed by filtration and repeated recrystallization ensures high purity (>95%). Column chromatography (silica gel, ethyl acetate/hexane) is recommended for complex mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use -NMR and -NMR to confirm the tetrahydroquinoline backbone and substituents. IR spectroscopy verifies carbonyl (C=O) and carboxylic acid (O-H) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound derivatives?

- Methodological Answer : Yield optimization requires precise control of stoichiometry (1:1 molar ratio of reactants), catalyst concentration (e.g., sodium acetate at 0.01 mol), and reflux duration (2.5–3 hours). Excess acetic acid as a solvent suppresses side reactions, while inert atmospheres (N) prevent oxidation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from substituent variations. For example, aryl groups at position 2 enhance antihypoxic activity, while alkyl chains reduce efficacy. Validate results using standardized in vivo models (e.g., normobaric hypoxia with hypercapnia) and include positive controls (e.g., sodium oxybutyrate) to benchmark activity .

Q. How can X-ray crystallography challenges for this compound be addressed?

- Methodological Answer : Single-crystal X-ray diffraction requires high-purity samples. Slow evaporation from ethanol or DMF yields suitable crystals. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-97. Anisotropic displacement parameters clarify thermal motion in the tetrahydroquinoline ring .

Q. What computational methods predict the reactivity of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electronic properties. Molecular docking (AutoDock Vina) evaluates interactions with targets like hypoxia-inducible factor (HIF-1α). QSAR models correlate substituent electronegativity with bioactivity .

Q. How should researchers handle air-sensitive reactions involving this compound?

- Methodological Answer : Use Schlenk lines or gloveboxes under nitrogen/argon. Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents. Monitor reactions via TLC in sealed chambers. Quench reactions with degassed solvents to prevent oxidation of the tetrahydroquinoline core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.